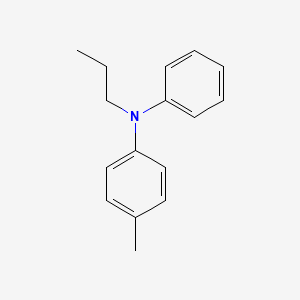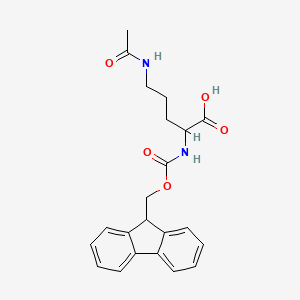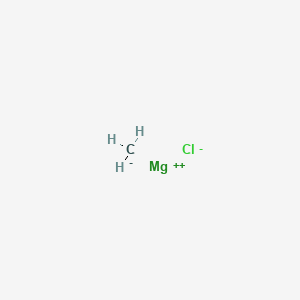
magnesium;carbanide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;carbanide;chloride is a compound that consists of magnesium, carbon, and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;carbanide;chloride can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with a carbon source under specific conditions. For instance, the reaction between magnesium chloride and sodium bicarbonate can produce magnesium carbonate, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the electrolysis of magnesium chloride. This process involves the use of anhydrous magnesium chloride, which is prepared through a combination of chemical treatments and solar recovery of brine . The purified magnesium chloride is then subjected to electrolysis to produce this compound.
化学反应分析
Types of Reactions
Magnesium;carbanide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of magnesium oxide and carbon dioxide.
Reduction: In this reaction, this compound can be reduced to form magnesium metal and carbon.
Substitution: This reaction involves the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, which reacts with the compound to produce magnesium chloride, carbon dioxide, and water . Other reagents such as sodium bicarbonate and sodium carbonate can also be used in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include magnesium chloride, carbon dioxide, and water. These products are formed through various reaction pathways, depending on the specific reagents and conditions used.
科学研究应用
Magnesium;carbanide;chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of magnesium;carbanide;chloride involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid . This reaction is crucial for its use as an antacid in medicine.
相似化合物的比较
Magnesium;carbanide;chloride can be compared with other similar compounds such as:
Magnesium carbonate: This compound is used as an antacid and undergoes similar reactions with hydrochloric acid to form magnesium chloride and carbon dioxide.
Magnesium chloride: It is used in various applications, including as a source of magnesium ions in medicine and as a deicing agent.
Magnesium citrate: This compound is used as a dietary supplement and has higher bioavailability compared to other forms of magnesium.
This compound is unique due to its specific combination of magnesium, carbon, and chlorine atoms, which confer distinct chemical properties and applications.
属性
IUPAC Name |
magnesium;carbanide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
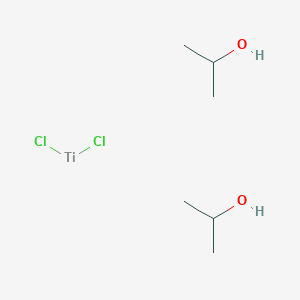
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
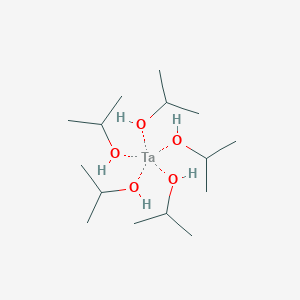
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
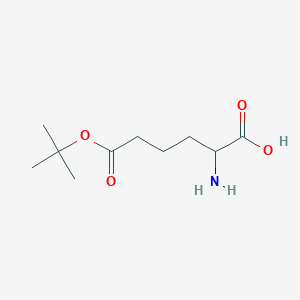
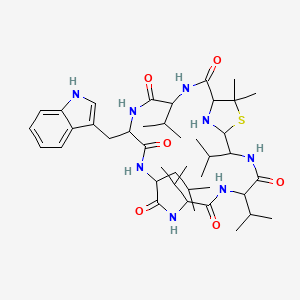
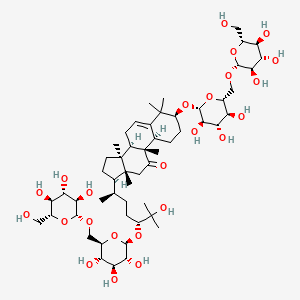
![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
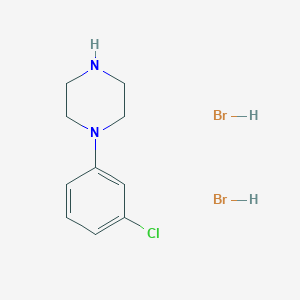
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
